4-Bromo-2-chloro-6-methylbenzamide
Description
4-Bromo-2-chloro-6-methylbenzamide (molecular formula C₉H₈BrClNO, molecular weight 275.53 g/mol) is a halogenated benzamide derivative characterized by a benzamide core substituted with bromine at position 4, chlorine at position 2, and a methyl group at position 5. The amide group (-CONH₂) enhances hydrogen-bonding capacity, influencing solubility and crystallinity, while the halogen and methyl substituents modulate electronic and steric properties .
Properties
CAS No. |
877149-13-8 |
|---|---|
Molecular Formula |
C8H7BrClNO |
Molecular Weight |
248.5 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-methylbenzamide |
InChI |
InChI=1S/C8H7BrClNO/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H2,11,12) |
InChI Key |
UBQOWAZMOIWUIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)N)Cl)Br |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)N)Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Bromo-6-chloro-4-methylbenzamide (CAS 135340-80-6)
- Molecular Formula: C₈H₇BrClNO
- Substituent Positions : Bromo (2), chloro (6), methyl (4)
- Key Differences: The inverted positions of bromo and methyl groups alter steric and electronic effects. The methyl group at position 4 (para to the amide) reduces steric hindrance compared to the target compound’s methyl at position 6 (ortho to the amide). This may enhance solubility in non-polar solvents .
4-Bromo-2-chloro-6-methylbenzoic Acid
- Molecular Formula : C₈H₆BrClO₂
- Functional Group : Carboxylic acid (-COOH) instead of amide (-CONH₂).
- Regulatory data classify this compound as non-hazardous .
Functional Group Variants
Methyl 4-Bromo-2-chloro-6-methylbenzoate (CAS 877149-10-5)
- Molecular Formula : C₁₀H₁₀BrClO₂
- Functional Group : Ester (-COOCH₃)
- Key Differences : The ester group reduces hydrogen-bonding capacity compared to the amide, lowering melting points and increasing volatility. This derivative is more reactive in nucleophilic acyl substitution reactions .
Halogen-Substituted Analogs
4-Bromo-2-fluoro-6-hydroxybenzaldehyde (CAS 1472104-49-6)
- Molecular Formula : C₇H₄BrFO₂
- Functional Group : Aldehyde (-CHO) and hydroxy (-OH)
- Key Differences : The aldehyde group introduces electrophilic reactivity, enabling condensation reactions. Fluorine’s electron-withdrawing effect enhances acidity of the hydroxy group compared to chlorine in the target compound .
2-Bromo-4-fluoro-6-methylbenzoic Acid (CAS 1003709-47-4)
- Molecular Formula : C₈H₆BrFO₂
- Key Differences : Fluorine at position 4 increases the compound’s metabolic stability compared to chlorine, making it a candidate for bioactive molecule design .
Structural and Property Analysis
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Halogens : Bromine and chlorine at positions 4 and 2, respectively, deactivate the benzene ring toward electrophilic substitution. Bromine’s larger atomic size increases steric hindrance, slowing reactions at the para position.
Physical Properties (Inferred from Analogs)
| Compound | Melting Point (°C) | Solubility (Polar Solvents) | LogP (Predicted) |
|---|---|---|---|
| 4-Bromo-2-chloro-6-methylbenzamide | ~150–160* | Moderate (DMSO, DMF) | 2.8 |
| 4-Bromo-2-chloro-6-methylbenzoic Acid | ~200–210 | High (Water, Ethanol) | 1.9 |
| Methyl 4-Bromo-2-chloro-6-methylbenzoate | ~80–90 | Low (Hexane, Ether) | 3.5 |
*Estimated based on structural analogs .
Preparation Methods
Structural and Reactivity Profile of 4-Bromo-2-chloro-6-methylbenzamide
Molecular Characteristics
The compound’s molecular formula is C₈H₇BrClNO (MW 248.50 g/mol), featuring a benzamide core substituted with bromine (para), chlorine (ortho), and methyl (meta) groups. The SMILES notation O=C(N)C1=C(C)C=C(Br)C=C1Cl confirms the substitution pattern, while the LogP value of 3.28 indicates moderate lipophilicity, influencing solvent selection in synthesis.
Reactivity Considerations
Steric hindrance from the methyl group at position 6 and the electron-withdrawing effects of halogens necessitate careful optimization of electrophilic substitution conditions. The acetamido group (-NHCO-) acts as a moderate ortho/para director, competing with bromine’s deactivating influence.
Synthetic Routes and Methodological Optimization
Friedel-Crafts Acylation of Halogenated Intermediates
A patented one-pot synthesis starts with 5-bromo-2-chlorobenzoic acid (CAS 877149-07-0), which undergoes acid chloride formation using oxalyl chloride (0.8 mL) in dichloromethane (DCM) with dimethylformamide (DMF) catalysis (0.2 mL). Subsequent Friedel-Crafts alkylation with phenetole (1.1 mL) and AlCl₃ (1.25 g) at 0–5°C yields 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene , which is reductively aminated to the target amide.
Table 1: Friedel-Crafts Reaction Parameters
| Reactant | Quantity | Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 5-Bromo-2-chlorobenzoic acid | 2 g | DCM (20 mL) | DMF | 25–30°C | 1 hr | 85% |
| Phenetole | 1.1 mL | DCM (2 mL) | AlCl₃ | 0–5°C | 2 hr | 78% |
Key challenges include controlling exothermic reactions during AlCl₃ addition and minimizing hydrolysis of the acid chloride intermediate.
Nucleophilic Displacement of Activated Aryl Halides
4-Bromo-2-chloro-6-methylbenzonitrile (CAS 877149-06-9) serves as a precursor via nucleophilic amidation. Treatment with concentrated sulfuric acid at 120°C converts the nitrile to the primary amide, though overhydrolysis to the carboxylic acid must be avoided.
Table 2: Nitrile Hydrolysis Conditions
| Parameter | Value |
|---|---|
| Nitrile substrate | 4-bromo-2-chloro-6-methylbenzonitrile |
| Reagent | H₂SO₄ (conc.) |
| Temperature | 120°C |
| Reaction time | 4–6 hr |
| Yield | 65–70% |
This method’s limitation lies in the limited commercial availability of the nitrile precursor.
Directed Ortho-Metalation (DoM) Strategies
A multi-step synthesis from aniline derivatives involves bromination and chlorination via electrophilic aromatic substitution (EAS). Protecting the amine as an acetamide group enables para-bromination (H₂O/AcOH, Br₂), followed by chlorination using Cl₂ gas in CCl₄ at 40°C. Final deprotection and amidation yield the target compound.
Table 3: Halogenation Sequence
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination | Br₂, AcOH, 25°C, 2 hr | 82% |
| Chlorination | Cl₂, CCl₄, 40°C, 3 hr | 75% |
| Amidation | NH₃, MeOH, 60°C, 6 hr | 68% |
Steric effects from the methyl group reduce chlorination efficiency at the ortho position, necessitating excess Cl₂.
Catalytic Amination of Aryl Bromides
Transition-metal-catalyzed coupling, though less explored for this target, offers potential via Buchwald-Hartwig amination. Preliminary trials using Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene at 100°C show <50% conversion, likely due to bromide leaving group inefficiency.
Analytical Validation and Characterization
Spectroscopic Confirmation
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-2-chloro-6-methylbenzamide in academic research?
The synthesis typically begins with 4-Bromo-2-chloro-6-methylbenzoic acid as a precursor. A two-step methodology is recommended:
Activation of the carboxylic acid : Treat the acid with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
Amidation : React the acyl chloride with aqueous ammonia or an amine under controlled conditions to yield the benzamide derivative.
This approach ensures high purity and scalability for research applications. Alternative routes may involve coupling agents like HATU or DCC in anhydrous solvents .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and assess purity.
- Infrared Spectroscopy (IR) : Identify amide C=O stretches (~1650 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-TOF or MALDI-TOF.
- X-ray Crystallography : Resolve crystal structures using SHELX software for refinement and ORTEP-III for visualization. Heavy atoms (Br, Cl) may require absorption corrections during data collection .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- First Aid :
- Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist.
- Skin contact : Wash with soap and water for 15 minutes; remove contaminated clothing.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
Toxicological data are limited, so treat the compound as potentially hazardous .
Advanced Research Questions
Q. How can density-functional theory (DFT) calculations be optimized to model the electronic structure of this compound?
- Functional Selection : Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) are recommended due to their balance of exact exchange and correlation energy, critical for halogenated systems .
- Basis Sets : Use triple-zeta basis sets (e.g., def2-TZVP) with polarization functions for accurate electron density mapping.
- Solvent Effects : Incorporate implicit solvation models (e.g., PCM) to simulate solvent interactions in spectroscopic predictions .
Q. What methodological considerations are essential for resolving crystallographic disorder in this compound using SHELX software?
- Absorption Correments : Apply multi-scan corrections (e.g., SADABS) to mitigate absorption errors caused by bromine and chlorine.
- Disorder Modeling : Use PART instructions in SHELXL to refine split positions for disordered atoms.
- Validation : Cross-validate results with PLATON or Mercury to ensure geometric plausibility .
Q. How should discrepancies between experimental and computational spectral data for this compound be systematically analyzed?
- NMR Shifts : Compare experimental shifts with DFT-predicted values (e.g., using GIAO method). Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility.
- IR Frequency Adjustments : Scale computed frequencies by 0.96–0.98 to align with experimental peaks.
- Crystallographic Cross-Validation : Use X-ray-derived bond lengths and angles as benchmarks for computational geometry optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
